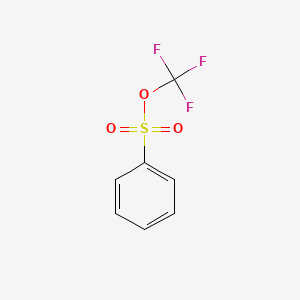

Trifluoromethyl benzenesulfonate

Vue d'ensemble

Description

Trifluoromethyl benzenesulfonate is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonate moiety. This compound is a white solid and is commonly used as a reagent in organic synthesis, particularly in fluorination reactions.

Mécanisme D'action

Target of Action

Trifluoromethyl benzenesulfonate is a complex compound that interacts with various targets. It has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .

Mode of Action

The compound exhibits large dihedral angles between the donor and acceptor moieties, which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds .

Biochemical Pathways

This compound is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound also participates in the simultaneous trifluoromethylation and oximation of aryl-substituted ethylenes .

Pharmacokinetics

The strength of the carbon-fluorine bond in trifluoromethyl-containing compounds conveys stability, suggesting that they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .

Result of Action

The result of the action of this compound is the creation of compounds with symmetrical donor–acceptor–donor architectures that exhibit thermally activated delayed fluorescence . These compounds show very broad charge-transfer-state (1CT) absorption, which can be accounted for by multiple 1CTs .

Action Environment

The action of this compound is influenced by the environment. Moreover, the molecules of the compound are held together through many weak van der Waals intramolecular bonds, which are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings .

Méthodes De Préparation

The synthesis of trifluoromethyl benzenesulfonate typically involves the reaction of benzenesulfonyl chloride with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial production methods often involve the use of more efficient and scalable processes. For example, the desulfurization-fluorination method has been modified for the preparation of aryl and heteroaryl trifluoromethyl ethers using XtalFluor-E as a fluoride source in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .

Analyse Des Réactions Chimiques

Trifluoromethyl benzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles. Common reagents for these reactions include sodium azide and potassium thiocyanate.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides. Reagents such as hydrogen peroxide or peracids are typically used for these reactions.

Reduction Reactions: Reduction of this compound can lead to the formation of benzenesulfonic acid derivatives. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields trifluoromethyl azide, while oxidation with hydrogen peroxide produces trifluoromethyl sulfonic acid .

Applications De Recherche Scientifique

Trifluoromethyl benzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a fluorinating reagent in the synthesis of various organic compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: this compound is used in the development of drugs that target specific enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Comparaison Avec Des Composés Similaires

Trifluoromethyl benzenesulfonate can be compared with other trifluoromethyl-containing compounds, such as:

Trifluoromethyl benzene: Unlike this compound, trifluoromethyl benzene lacks the sulfonate group, making it less reactive in certain chemical reactions.

Trifluoromethyl sulfonic acid: This compound contains a sulfonic acid group instead of a benzenesulfonate group, which affects its reactivity and solubility.

Trifluoromethyl iodide: This compound is commonly used as a trifluoromethylating agent but lacks the stability and versatility of this compound.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the benzenesulfonate moiety, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Propriétés

IUPAC Name |

trifluoromethyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPUXLRDLVOKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Trifluoromethyl Benzenesulfonate a valuable component in organic terahertz (THz) generators?

A1: this compound, often paired with organic cations, exhibits desirable characteristics for THz wave generation. Specifically, the incorporation of a strongly electronegative trifluoromethyl group within its structure facilitates strong hydrogen bond formation. [] This strong hydrogen bonding leads to suppressed molecular vibrations within the crystal structure, resulting in a lower absorption coefficient in the THz frequency range (0.5-4 THz). [] This characteristic, coupled with the high optical nonlinearity observed in these crystals, contributes to efficient optical-to-THz conversion. [] Research has shown that crystals incorporating this compound outperform even the benchmark inorganic ZnTe crystal in THz wave generation efficiency and bandwidth. []

Q2: How does the structure of this compound affect its performance in chemically amplified resists for lithography?

A2: Incorporating this compound, particularly isomers like triphenylsulfonium salt 2-(methacryloxy)-4-trifluoromethyl benzenesulfonate and triphenylsulfonium salt 4-(methacryloxy)-2-trifluoromethyl benzenesulfonate (CF3 PAG), as anionic photoacid generator (PAG) functional groups into chemically amplified resists has shown promising results for sub-50-nm half-pitch lithography. [] These resists exhibited superior resolution capabilities compared to those incorporating NO2 PAG. [] Furthermore, when combined with fluorinated PAGs like MTFB PAG and F4 PAG, these resists achieved remarkable resolution, reaching 32.5 nm half-pitch under EUV interference lithography. []

Q3: Can this compound be used for applications beyond THz generation and lithography?

A3: Yes, this compound derivatives have shown utility in supramolecular chemistry. For instance, 3,5-bis(trifluoromethyl) benzenesulfonate (BTBS) serves as an effective leaving group in rotaxane synthesis. [, ] The BTBS moiety, when incorporated into a []rotaxane building block, allows for efficient stopper exchange reactions with various nucleophiles. [] This method enables the preparation of diverse rotaxanes featuring ester, thioether, or ether stoppers, highlighting the versatility of this compound derivatives in synthetic chemistry. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3089602.png)

![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)

![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)

![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)